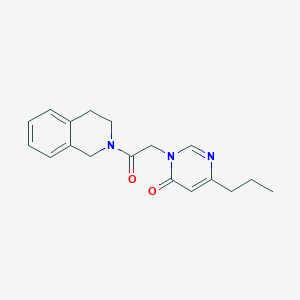

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-propylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-2-5-16-10-17(22)21(13-19-16)12-18(23)20-9-8-14-6-3-4-7-15(14)11-20/h3-4,6-7,10,13H,2,5,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAONQRQKIFQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, which can be synthesized via the Bischler-Napieralski reaction. This involves the cyclization of a β-phenylethylamine derivative in the presence of a Lewis acid such as phosphorus oxychloride (POCl3).

Next, the pyrimidinone core can be constructed through a condensation reaction involving a suitable β-keto ester and a guanidine derivative. The final step involves coupling the dihydroisoquinoline intermediate with the pyrimidinone core under basic conditions, often using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: The carbonyl group in the pyrimidinone core can be reduced to form alcohol derivatives.

Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and a strong base like sodium hydride (NaH).

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives of the pyrimidinone core.

Substitution: Various alkyl or aryl-substituted pyrimidinone derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Research indicates that derivatives of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl) structures exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Case Study : A derivative was tested against breast cancer cells, showing a reduction in cell viability by over 50% at concentrations as low as 10 µM. This suggests potential for development as a chemotherapeutic agent.

-

Neuroprotective Effects

- The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate pathways involved in oxidative stress and inflammation .

- Case Study : In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss compared to controls.

-

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This opens avenues for its use in developing new antibiotics .

- Case Study : In vitro tests showed that the compound inhibited bacterial growth at concentrations ranging from 5 to 20 µg/mL.

Biochemical Applications

- Enzyme Inhibition

- Signal Transduction Modulation

- Studies indicate that this compound can influence signal transduction pathways, particularly those related to cellular stress responses and apoptosis .

- Case Study : In human cell lines, treatment with the compound led to increased expression of stress response genes, suggesting a role in enhancing cellular resilience.

Mechanism of Action

The mechanism of action of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety may interact with hydrophobic pockets in proteins, while the pyrimidinone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pyrimidinone derivatives, as highlighted below:

Pharmacological and Physicochemical Properties

- Target Selectivity: The dihydroisoquinoline moiety is associated with σ-receptor or dopamine receptor binding in analogues like N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)picolinamide , whereas benzylpiperazine derivatives (e.g., ) are linked to serotonin receptor modulation.

- Stability : The ketone-ethyl linker may introduce metabolic susceptibility compared to carboxamide-linked derivatives (e.g., ), which often exhibit prolonged half-lives.

Commercial Availability

The compound is listed in supplier catalogs (e.g., Combi-Blocks QM-9222 ) with 95% purity, indicating industrial relevance. In contrast, simpler analogues like 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one are available at lower costs but lack the propyl and oxoethyl functional groups critical for target engagement .

Biological Activity

The compound 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure includes a pyrimidinone core linked to a dihydroisoquinoline moiety, which is known to influence various biological activities. The molecular formula is , and its systematic name reflects its complex architecture.

Antimicrobial Properties

Recent studies indicate that derivatives of dihydroisoquinolines exhibit significant antimicrobial activity. For instance, research has shown that certain derivatives can disrupt biological membrane systems in pathogens such as Pythium recalcitrans, suggesting a mechanism involving membrane destabilization . The compound's structural features may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer properties. For example, studies on isoquinoline derivatives have demonstrated their ability to inhibit P-glycoprotein, a key player in multidrug resistance (MDR) in cancer cells . This suggests that our compound may possess similar properties, potentially enhancing the efficacy of existing chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's ability to integrate into lipid membranes may lead to increased permeability and eventual cell death in microbial organisms.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

- Receptor Modulation : The structural similarities with known receptor ligands suggest potential interactions with various cellular receptors, influencing signaling pathways relevant to disease processes.

Case Studies and Experimental Data

Q & A

Q. How can conflicting data on receptor selectivity be resolved?

- Methodology : Replicate assays using orthogonal techniques (e.g., SPR vs. radioligand binding) to confirm affinity. Perform counter-screening against closely related receptors (e.g., 5-HT₁A vs. 5-HT₂A) to rule out cross-reactivity. Validate with knockout cell lines to isolate target-specific effects .

Key Notes for Experimental Design

- Contradictions in Evidence : Structural analogs (e.g., 6-propylpyrimidinones) show divergent receptor selectivity profiles , emphasizing the need for rigorous counter-screening.

- Critical Parameters : Monitor reaction pH during synthesis to avoid diketopiperazine byproducts , and maintain DMSO concentrations <0.1% in cell-based assays to minimize solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.